-(TMDAB)Naphthaldehyde is an organic molecule containing a naphthalene group (fused benzene rings) substituted with a formyl group (CHO, also known as a carbaldehyde group) at the second position and a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) at the sixth position.
The scientific research application of 6-(TMDAB)Naphthaldehyde is likely focused on its reactivity in organic synthesis, particularly its potential role in Suzuki-Miyaura couplings.
Suzuki-Miyaura Coupling
Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide (usually a bromide or iodide) to form a new carbon-carbon bond []. Pinacol boronate esters are commonly used as organoboron compounds in this reaction due to their stability and ease of preparation.
6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-2-carbaldehyde is an organic compound characterized by the presence of a naphthalene ring substituted with a carbaldehyde group and a dioxaborolane moiety. The molecular formula of this compound is C17H19BO3, and its molecular weight is approximately 282.14 g/mol . The dioxaborolane group contributes to its unique chemical properties, making it an interesting candidate for various applications in organic synthesis and materials science.
The synthesis of 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-2-carbaldehyde typically involves the following steps:
6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-2-carbaldehyde finds applications in:
Interaction studies involving this compound often focus on its reactivity with various nucleophiles and electrophiles. Research indicates that compounds containing dioxaborolane moieties can interact with biological targets effectively due to their ability to coordinate with metal ions and other biomolecules. Such interactions may lead to enhanced efficacy in medicinal applications or improved material properties in polymer blends .
Several compounds share structural similarities with 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-2-carbaldehyde. Here are a few notable examples:
The uniqueness of 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-2-carbaldehyde lies in its combination of both the naphthalene ring and the dioxaborolane unit along with an aldehyde functionality. This combination potentially enhances its reactivity and applicability across various fields compared to similar compounds.